Ethylene glycol diacetate

Catalog No.
S1513728
CAS No.
111-55-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacetate

CAS Number

111-55-7

Product Name

Ethylene glycol diacetate

IUPAC Name

2-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3

InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC(=O)C

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.22 M
MISCIBLE WITH ETHER
SOL IN ... ETHANOL AND ACETONE
16.4% IN WATER AT 20 °C
Water solubility = 1.78X10+5 mg/l at 24.5 °C

Canonical SMILES

CC(=O)OCCOC(=O)C

Solvent in Agrochemical Formulations:

EGDA is being investigated as a potential eco-friendly alternative to traditional aromatic solvents used in emulsifiable concentrate (EC) formulations for pesticides . Its advantages include:

  • Lower environmental impact: Compared to aromatic solvents like xylene, EGDA exhibits lower acute toxicity towards aquatic organisms .
  • Maintaining formulation efficacy: Research suggests that EGDA-based EC formulations can achieve comparable efficacy to traditional xylene-based formulations in controlling target insects .

Studies on Physical and Chemical Properties:

Researchers are studying the physicochemical properties of EGDA to understand its behavior in different environments. This includes investigating its:

  • Solubility: EGDA exhibits limited water solubility (around 16.4% by weight) but can dissolve various organic compounds, making it a versatile solvent for various research applications .
  • Thermal stability: Studies are exploring the boiling point, melting point, and flash point of EGDA to ensure safe handling and storage in different research settings .

Other Potential Research Applications:

Beyond the areas mentioned above, EGDA has potential applications in other research fields, including:

  • Development of environmentally friendly adhesives: Due to its slow evaporation rate and solvency properties, EGDA is being explored as a potential greener alternative in adhesive formulations .
  • Studies on material science: Researchers are investigating the potential use of EGDA as a solvent or plasticizer in various material science applications.

Ethylene glycol diacetate is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a CAS number of 111-55-7. It is a colorless, low-odor liquid that serves as a solvent in various industrial applications. This compound is known for its very slow evaporation rate, making it particularly useful in formulations requiring extended working times, such as baking lacquers and enamels . Ethylene glycol diacetate is also referred to by several synonyms, including glycol diacetate and ethylene diacetate.

The compound exhibits a mild pleasant odor and has a boiling point of approximately 369°F (approximately 187°C) and a flash point of 191°F (approximately 88°C) . It is classified as combustible but requires significant effort to ignite, indicating a moderate flammability risk .

EGDA can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. Prolonged or repeated exposure may cause adverse health effects. It is also a combustible liquid that requires handling with appropriate precautions [].

  • Acute toxicity: Data on the oral and dermal LD50 (lethal dose 50%) for EGDA is limited, but it is considered to have moderate toxicity.
  • Chronic toxicity: No data available on the chronic toxicity of EGDA in humans.
Typical of esters. Notably, it can participate in hydrolysis reactions, where it reacts with water to form ethylene glycol and acetic acid. This reaction can be catalyzed by acids or bases. Additionally, ethylene glycol diacetate can react with strong oxidizing agents, leading to the formation of acetic acid and other byproducts .

In synthetic chemistry, ethylene glycol diacetate serves as an acyl donor in the generation of peracetic acid during chemoenzymatic processes. It can also be used in the enzymatic synthesis of poly(ethylene glutarate), showcasing its versatility as a chemical intermediate .

While specific biological activity data on ethylene glycol diacetate is limited, it is known to cause mild irritation upon contact with skin or eyes. Ingestion may lead to more severe effects, including stupor or coma . The compound's low toxicity profile makes it suitable for various applications, although safety precautions should still be observed during handling.

Ethylene glycol diacetate can be synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond . The use of supported ionic liquids as catalysts has been noted to enhance the efficiency of this synthesis process.

General Reaction Equation

The general reaction for synthesizing ethylene glycol diacetate can be represented as follows:

Ethylene Glycol+Acetic AcidAcid CatalystEthylene Glycol Diacetate+Water\text{Ethylene Glycol}+\text{Acetic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Ethylene Glycol Diacetate}+\text{Water}

Ethylene glycol diacetate has numerous applications across various industries:

  • Coatings: Utilized as a solvent in thermoplastic acrylic coatings, baking lacquers, and enamels due to its excellent flow properties .
  • Printing Inks: Employed in some ink systems, including screen inks and graphic arts applications .
  • Adhesives: Functions as a solvent in waterborne adhesives and other adhesive formulations .
  • Cosmetics and Perfumes: Used as a fixative in perfumes and cosmetic formulations .
  • Industrial Uses: Acts as a solvent for oils, cellulose esters, resins, and explosives .

Interaction studies involving ethylene glycol diacetate primarily focus on its reactivity with other chemicals. It has been observed that when combined with aqueous acids, it can liberate heat along with alcohols and acids. Moreover, interactions with strong oxidizing agents may lead to vigorous reactions that could pose safety risks due to heat generation and potential ignition of reaction products .

Ethylene glycol diacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Ethyl acetateC4H8O2C_4H_8O_2A common solvent with a fruity odor; faster evaporation than ethylene glycol diacetate.
Butyl acetateC6H12O2C_6H_{12}O_2Used widely in coatings; has higher volatility compared to ethylene glycol diacetate.
Propylene glycol monoacetateC5H10O3C_5H_{10}O_3A less volatile solvent; often used in food applications due to its lower toxicity.
Diethyl phthalateC12H14O4C_{12}H_{14}O_4Commonly used as a plasticizer; higher molecular weight leads to different physical properties.

Uniqueness: Ethylene glycol diacetate's unique properties include its very slow evaporation rate and excellent solvency for specific resins and coatings applications. This makes it particularly advantageous for uses where prolonged working time is essential.

The history of ethylene glycol diacetate is intrinsically linked to the development of ethylene glycol chemistry. French chemist Charles-Adolphe Wurtz first prepared ethylene glycol in 1856 through a multi-step process that involved ethylene diacetate as an intermediate compound. His approach involved treating "ethylene iodide" (1,2-diiodoethane) with silver acetate to produce ethylene diacetate, which was subsequently hydrolyzed with potassium hydroxide to yield ethylene glycol. This historical synthesis established EGDA as an important precursor in early organic chemistry, though at that time, the primary interest was in producing ethylene glycol rather than EGDA itself.

While Wurtz's original synthesis represented a significant advancement in organic chemistry, it was not commercially viable due to the expensive reagents required and low yields obtained. In 1859, Wurtz discovered an alternative route to ethylene glycol via the hydration of ethylene oxide, which would later become the foundation for industrial production methods. However, commercial production and application of ethylene-based compounds didn't gain significant traction until World War I, when ethylene dichloride began to be synthesized in Germany as a glycerol substitute in the explosives industry.

In more recent decades, research interest in EGDA itself has grown substantially as its unique properties have been recognized and exploited. The evolution of production methods has been a major focus, progressing from classical acetate esterification processes with relatively low yields (55-61%) to more efficient direct esterification methods using various catalyst systems. By the early 21st century, researchers had begun developing more sophisticated approaches, including reactive distillation techniques that combine reaction and separation steps into a single process unit. These advancements have significantly improved the economic viability and sustainability of EGDA production.

Modern EGDA research has expanded beyond synthesis optimization to encompass detailed mechanistic studies, novel applications development, and integration into green chemistry initiatives. Recent computational studies employing density functional theory (DFT) and kinetic Monte Carlo simulations have provided unprecedented insights into the molecular-level processes involved in EGDA formation, representing the cutting edge of current research in this field.

Academic Significance in Chemical Sciences

Ethylene glycol diacetate occupies an important position in chemical sciences as both a model compound for studying esterification reactions and a versatile industrial chemical with diverse applications. Its academic significance spans multiple domains of chemistry, including organic synthesis, catalysis, reaction engineering, and applied industrial chemistry.

From a fundamental perspective, EGDA represents a classic diester system that serves as an excellent model for studying esterification mechanisms. The reaction between ethylene glycol and acetic acid to form EGDA follows well-established mechanistic pathways involving protonation, nucleophilic attack, and dehydration steps that are central to understanding broader esterification chemistry. This reaction sequence provides valuable insights into carbocation stability, leaving group effects, and equilibrium considerations that are applicable across numerous organic reactions.

In catalysis research, EGDA synthesis has become a benchmark reaction for evaluating novel catalytic systems. Recent academic work has explored diverse catalytic approaches, including supported ionic liquids, metal catalysts on various supports, and enzymatic systems. These studies contribute significantly to the broader understanding of heterogeneous and homogeneous catalysis principles, particularly regarding the balance between activity and selectivity in complex reaction environments.

The chemical engineering aspects of EGDA production have driven innovation in process intensification, particularly through the development of reactive distillation technologies. These advances contribute to the general knowledge base for integrated reaction-separation processes that can significantly enhance efficiency and sustainability in chemical manufacturing. The study of mass transfer, reaction kinetics, and thermodynamic constraints in such systems has broad applications beyond EGDA production.

Additionally, EGDA serves as an important model compound for studying structure-property relationships in solvents and chemical intermediates. Its balanced profile of polarity, hydrogen bonding capacity, and reactivity makes it valuable for understanding how molecular structure influences practical properties such as solvency power, compatibility, and performance in various applications.

Theoretical Frameworks Guiding EGDA Investigations

Research on ethylene glycol diacetate is guided by several theoretical frameworks spanning physical organic chemistry, catalysis theory, computational chemistry, and chemical engineering principles. These frameworks provide the conceptual foundation for understanding EGDA's behavior and developing improved synthesis methods and applications.

Reaction mechanism studies of EGDA synthesis draw heavily on acid-base catalysis theories and nucleophilic substitution principles. The classical Fischer esterification mechanism involves protonation of the carbonyl oxygen of acetic acid by an acid catalyst, creating a more electrophilic carbon that becomes susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This mechanistic understanding guides catalyst selection and reaction condition optimization in EGDA production.

The π bond of the carbonyl group acts as a base to strong inorganic acids due to electron distortion from electronegativity differences between the oxygen and carbon atoms, as well as resonance effects. The resulting cation exhibits resonance stabilization, which impacts reactivity patterns. The subsequent nucleophilic attack by alcohol (in this case, ethylene glycol) and elimination of water completes the esterification process. Understanding these elementary steps is crucial for predicting how modifications to reaction conditions or catalysts will affect EGDA formation.

Computational chemistry approaches have become increasingly important in EGDA research. Density Functional Theory (DFT) calculations have been applied to determine energy barriers and reaction thermodynamics for elementary steps in EGDA formation pathways, particularly on catalyst surfaces. These studies have revealed that on PdAu(100) surfaces, the rate-determining step is the reaction of ethylene with CH3COO species to form CH3COOCH2CH2 species. Such insights at the molecular level help guide catalyst design and process optimization.

In the realm of reaction engineering, the theoretical framework of reactive separation processes guides the development of integrated production methods for EGDA. These frameworks address the simultaneous occurrence of reaction and separation in a single unit operation, with theoretical models balancing chemical kinetics, phase equilibria, and mass transfer considerations. The hydration of ethylene oxide has been shown to promote the esterification reaction equilibrium by consuming water while simultaneously generating additional ethylene glycol, demonstrating the complex interplay of reactions that can be leveraged in EGDA synthesis.

Enzyme catalysis theories are also relevant to EGDA research, particularly regarding lipase-mediated acetylation reactions using EGDA as both solvent and acetyl donor. Understanding the mechanisms of enzyme selectivity and activity in non-aqueous media has enabled the development of efficient biocatalytic processes for producing valuable fragrance compounds using EGDA.

Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191°F. Boiling point 369°F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins.
Liquid

Color/Form

COLORLESS LIQ

Boiling Point

367 to 369 °F at 760 mm Hg (NTP, 1992)
190.0 °C
190-191 °C

Flash Point

205 °F (NTP, 1992)
191 °F (88 °C) (CLOSED CUP)
215-255 °F (open cup)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.0 (AIR= 1)

Density

1.104 at 68 °F (USCG, 1999)
1.104

LogP

Log Kow= 0.10/0.38 (calc)

Odor

SLIGHT ODOR OF ETHYL ACETATE
ACETIC, ESTERLIKE

Melting Point

-24 °F (NTP, 1992)
-31.0 °C
-31 °C

UNII

9E5JC3Q7WJ

GHS Hazard Statements

Aggregated GHS information provided by 334 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 214 of 334 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 120 of 334 companies with hazard statement code(s):;
H315 (48.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.4 mm Hg at 68 °F ; 1 mm Hg at 100.9° F; 760 mm Hg at 374.9° F (NTP, 1992)
0.08 mmHg
7.74X10-2 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

111-55-7
27252-83-1

Wikipedia

Ethylene glycol diacetate

Methods of Manufacturing

REACTION OF ETHYLENE GLYCOL AND ACETIC ACID IN THE PRESENCE OF A MINERAL ACID.
PREPARED FROM ETHYLENE BROMIDE, GLACIAL ACETIC ACID & POTASSIUM ACETATE.
BY HEATING ETHYLENE DICHLORIDE WITH POTASSIUM OR SODIUM ACETATE IN PRESENCE OF ABOUT 5% OF ETHYLENE GLYCOL UNDER PRESSURE.
... Ethylene oxidation catalyzed by tellurium dioxide and hydrobromic acid in acetic acid gives the glycol diacetate ...

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1,2-Ethanediol, 1,2-diacetate: ACTIVE
A pour-on parasiticides for control of endoparasites on animals without causing undesirable skin reactions were prepared containing a ketone, an organic solvent, an endoparasiticide, and an ectoparasiticide. ... A mixture of levamisole 9.9, cyhalothrin 0.99, methane iso-butyl ketone 33.67, ethylene glycol diacetate 55.43, and rhodamine B 0.01 parts (wt) produced high and anthelmintically-effective blood levels of levamisole in sheep without adverse skin reactions.

Storage Conditions

Storage temp: ambient; venting: open (flame arrester)

Dates

Modify: 2023-08-15

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